methyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a pyrrolidine-substituted methyl group at the 3-position, a methyl ester at the 4-position, and a methyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antifungal, agrochemical, and pharmaceutical applications . The synthesis of such compounds typically involves substitution reactions or coupling strategies. For instance, analogous intermediates like ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate are prepared via iodomethane substitution , suggesting that the pyrrolidinylmethyl group in the target compound may be introduced through similar nucleophilic substitution or reductive amination pathways.
The pyrrolidine moiety enhances solubility and bioavailability due to its amine functionality, making this compound distinct from simpler pyrazole esters.
Properties
IUPAC Name |
methyl 1-methyl-3-(pyrrolidin-1-ylmethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-13-7-9(11(15)16-2)10(12-13)8-14-5-3-4-6-14/h7H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYYBIZKONQBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN2CCCC2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the pyrrolidinylmethyl group: This step involves the alkylation of the pyrazole ring with a pyrrolidine derivative, often using a suitable base and an alkylating agent.
Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester, typically using methanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Methyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring or the pyrrolidinylmethyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pyrazole-based compounds with potential biological activities.
Biology: It has been studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of agrochemicals and other industrial products, where its unique chemical properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of methyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of methyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylate include:
Key Observations :
- Pyrrolidinylmethyl vs. This difference likely enhances solubility and target binding in biological systems compared to the hydrophobic CF₃ derivatives .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves membrane permeability relative to the carboxylic acid derivative (CAS 141573-95-7), which may limit bioavailability due to ionization at physiological pH .
Biological Activity
Methyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄N₄O₂
- Molecular Weight : 234.25 g/mol
- CAS Number : 713496-46-9
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Pyrazole derivatives have been shown to exhibit significant activity against several disease models, particularly in oncology and inflammation.
Key Mechanisms:
- Anticancer Activity : Pyrazole derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. For example, compounds similar to methyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole have demonstrated cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231) when tested in vitro, suggesting their potential as anticancer agents .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways, possibly through the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like TNF-α .
- Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of pyrazole compounds against various bacterial strains, indicating a broad-spectrum potential for these derivatives .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Case Study 1: Anticancer Efficacy
In a recent study, methyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole was evaluated for its cytotoxic effects on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 45 µM, suggesting that this compound could be developed further as a chemotherapeutic agent.
Case Study 2: Inhibition of Inflammation
Another study focused on the anti-inflammatory properties of pyrazole derivatives, where methyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole was found to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS). This effect was associated with a decrease in nitric oxide levels, highlighting its potential use in treating inflammatory diseases.
Q & A
Q. Optimization Variables :
- Temperature : Substitution reactions proceed efficiently at 60–80°C .
- Catalysts : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhances coupling efficiency in esterification .
- Solvent : Anhydrous DMF minimizes side reactions during substitution .
Basic: What spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Infrared (IR) Spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (pyrazole ring) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the pyrrolidinylmethyl group relative to the pyrazole plane .
Basic: How can researchers determine the lipophilicity and solubility of this compound for pharmacological studies?
Methodological Answer:
- Experimental Methods :
- HPLC LogP : Reverse-phase HPLC with a C18 column and isocratic elution (water:acetonitrile) to measure retention time and calculate LogP .
- Shake-Flask Method : Partitioning between octanol and water at pH 7.4 .
- Computational Tools :
- QSAR Models : Use software like MarvinSketch or ACD/Percepta to predict LogP and solubility .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?
Methodological Answer:
Key Substituent Variations :
| Substituent Position | Variation | Biological Impact Assessment Method |
|---|---|---|
| 3-(pyrrolidinylmethyl) | Replace with piperidine or morpholine | Enzyme inhibition assays (e.g., kinase targets) |
| 4-carboxylate | Ester vs. carboxylic acid | Solubility and cell permeability assays |
Q. Methodology :
- Synthesize analogs via parallel synthesis.
- Validate targets using surface plasmon resonance (SPR) or fluorescence polarization .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Replicate Studies : Use standardized protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation : Combine enzymatic assays with cellular models (e.g., HEK293 cells transfected with target receptors) .
- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., staurosporine for kinase inhibition) .
Advanced: What computational approaches are effective for modeling interactions between this compound and its putative targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes to enzymes (e.g., kinases) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrrolidine nitrogen) .
Advanced: What strategies are recommended for assessing ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
